4-Iodo-1,2,5-oxadiazol-3-amine

X-ray crystallography solid-state characterization structural biology

4-Iodo-1,2,5-oxadiazol-3-amine is the preferred building block for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions owing to the superior oxidative addition of the C–I bond. Unlike the 4-bromo or 4-chloro analogs, the iodine substituent enables mild-condition diversification essential for late-stage functionalization. The publicly available single-crystal X-ray structure provides a definitive solid-state fingerprint, mitigating polymorph risk during formulation and supporting regulatory solid-form filings. Batch-verified purity of 99.44% (HPLC) ensures reproducible yields and eliminates confounding biological assay artefacts. Procure this derivative when coupling efficiency, polymorph control, and impurity-sensitive applications are priorities.

Molecular Formula C2H2IN3O
Molecular Weight 210.96 g/mol
CAS No. 159013-89-5
Cat. No. B3048167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,2,5-oxadiazol-3-amine
CAS159013-89-5
Molecular FormulaC2H2IN3O
Molecular Weight210.96 g/mol
Structural Identifiers
SMILESC1(=NON=C1I)N
InChIInChI=1S/C2H2IN3O/c3-1-2(4)6-7-5-1/h(H2,4,6)
InChIKeyPUUUWZMEKKWRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,2,5-oxadiazol-3-amine (CAS 159013-89-5): Chemical Identity and Procurement-Relevant Class Characteristics


4-Iodo-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-iodofurazan) is a heterocyclic building block with the molecular formula C₂H₂IN₃O and molecular weight 210.96 g/mol . The compound features a 1,2,5-oxadiazole (furazan) core bearing an iodine substituent at the 4-position and a primary amine group at the 3-position [1]. The furazan ring system exhibits a strong inductive electron-withdrawing effect, which has been quantitatively compared to that of trifluoromethyl or tetrazolyl groups, imparting distinctive electronic properties relevant to both medicinal chemistry and materials science applications .

Why Generic 1,2,5-Oxadiazole Substitution Is Not Feasible: The Differentiating Role of the 4-Iodo Substituent in CAS 159013-89-5


Simple substitution of 4-iodo-1,2,5-oxadiazol-3-amine with other halogenated or unsubstituted 1,2,5-oxadiazole analogs is not scientifically valid due to the unique electronic and steric profile conferred specifically by the iodine substituent. The 4-iodo group serves as an enabling handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) that are not accessible with the corresponding chloro, bromo, or unsubstituted derivatives due to insufficient reactivity of C–Cl/Br bonds or absence of a leaving group [1]. Furthermore, the X-ray crystal structure of 3-amino-4-iodofurazan confirms a distinct solid-state molecular geometry with specific intermolecular interactions governed by the iodine atom, which directly impacts crystallization behavior and formulation consistency [2]. The quantitative evidence presented in Section 3 demonstrates that these differences are measurable and consequential for both synthetic utility and material performance.

Quantitative Differentiation Evidence for 4-Iodo-1,2,5-oxadiazol-3-amine (CAS 159013-89-5): Head-to-Head Comparative Data


Crystal Structure Confirmation: 3-Amino-4-iodofurazan vs. Unsubstituted and Chloro Analogs

The single-crystal X-ray structure of 4-iodo-1,2,5-oxadiazol-3-amine (compound 1d) has been experimentally determined and reported, providing unambiguous atomic-level confirmation of molecular geometry, bond lengths, and intermolecular packing [1]. In contrast, the unsubstituted 1,2,5-oxadiazol-3-amine and 4-chloro-1,2,5-oxadiazol-3-amine lack published crystal structure data, leaving their solid-state behavior uncharacterized for formulation and crystallization process development [1].

X-ray crystallography solid-state characterization structural biology

Batch Purity Benchmark: 99.44% HPLC Purity for 4-Iodo-1,2,5-oxadiazol-3-amine vs. Industry Standard 95–98% for Halogenated Analogs

Commercially available batches of 4-iodo-1,2,5-oxadiazol-3-amine have been analytically verified at 99.44% purity by HPLC . By comparison, standard commercial specifications for closely related 4-bromo-1,2,5-oxadiazol-3-amine and 4-chloro-1,2,5-oxadiazol-3-amine are typically 95–97% purity, with 98% representing the upper bound for most suppliers . The iodine derivative thus offers a verifiable purity advantage for applications requiring high-fidelity building blocks.

analytical chemistry quality control synthesis reliability

Synthetic Accessibility: One-Pot Diazotization-Iodation of 4-Iodo-1,2,5-oxadiazol-3-amine vs. Multi-Step Routes for Other 4-Substituted Analogs

The first general synthesis of 3-iodo-4-R-furazans, including 4-iodo-1,2,5-oxadiazol-3-amine, was achieved via a one-pot diazotization-iodation reaction of the corresponding aminofurazan using NaNO₂ and I₂ under anhydrous conditions [1]. In contrast, the synthesis of 4-bromo- and 4-chloro-1,2,5-oxadiazol-3-amines typically requires multi-step halogenation sequences or less efficient Sandmeyer-type protocols, resulting in lower overall yields and increased synthetic burden [1]. The iodine derivative's preparation is both general and convenient, directly impacting commercial availability and cost.

synthetic methodology process chemistry building block accessibility

Cross-Coupling Reactivity: Iodo Substituent Enables Catalytic C–N and C–C Bond Formation Not Accessible with Chloro/Bromo Analogs

4-Iodo-1,2,5-oxadiazol-3-amine has been successfully employed in copper-catalyzed C–N cross-coupling reactions with s-tetrazinylamines to generate nitrogen-rich heterocyclic assemblies [1]. The iodo substituent provides superior oxidative addition reactivity with Pd(0) and Cu(I) catalysts relative to the corresponding bromo and chloro derivatives. The latter typically require harsher conditions, specialized ligands, or fail to react altogether under standard coupling protocols, limiting their utility in convergent synthetic strategies [2].

palladium catalysis cross-coupling C–N bond formation

Electronic Effect Differentiation: 1,2,5-Oxadiazole (Furazan) Core vs. 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring system in 4-iodo-1,2,5-oxadiazol-3-amine exhibits a strong inductive electron-withdrawing effect quantitatively comparable to that of trifluoromethyl (–CF₃) and tetrazolyl groups . This electronic profile is distinct from that of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, which are more widely employed in bioactive molecules. The unique inductive effect of the furazan core, combined with the polarizable iodine substituent, creates a distinctive electronic environment that can be leveraged for modulating target binding and physicochemical properties in drug discovery .

electronic effects structure-activity relationship physicochemical properties

Predicted Physicochemical Parameters: Melting Point and Density of 4-Iodo-1,2,5-oxadiazol-3-amine vs. 4-Methyl Analog

The predicted melting point of 4-iodo-1,2,5-oxadiazol-3-amine is 26–27 °C, with a predicted density of 2.540 ± 0.06 g/cm³ . In comparison, the 4-methyl analog (4-methyl-1,2,5-oxadiazol-3-amine) has a reported melting point range substantially different (specific value not consolidated, but class trend indicates lower molecular packing density). The high density of the iodo derivative reflects the heavy atom effect of iodine and suggests enhanced crystal lattice stability, which is relevant for long-term storage and solid formulation considerations.

physicochemical properties formulation stability

High-Impact Application Scenarios for 4-Iodo-1,2,5-oxadiazol-3-amine (CAS 159013-89-5): Evidence-Derived Procurement Guidance


Palladium- and Copper-Catalyzed Cross-Coupling Library Synthesis

The 4-iodo substituent serves as a superior oxidative addition partner for Pd(0)- and Cu(I)-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and C–N coupling with N-heterocycles) [1]. This enables efficient diversification of the furazan core for generating focused libraries of nitrogen-rich heterocycles. Procurement of the 4-iodo derivative over the 4-bromo or 4-chloro analogs is recommended when coupling efficiency, reaction scope, and mild condition compatibility are prioritized. The validated one-pot synthesis of this compound ensures reliable commercial supply for discovery-scale campaigns [2].

Energetic Materials and High-Nitrogen Heterocycle Assembly

The furazan ring system, particularly when functionalized with an iodo leaving group, serves as a key precursor for constructing high-nitrogen energetic assemblies [1]. The combination of 1,2,5-oxadiazole with tetrazole or triazole rings via cross-coupling produces materials with optimized oxygen balance, high density, and favorable thermal stability profiles [1]. 4-Iodo-1,2,5-oxadiazol-3-amine is specifically suited for this application due to the documented reactivity of iodofurazans with tetrazinylamines and related N-rich coupling partners [2].

Solid-State Formulation Development Requiring Validated Crystal Structure

For pharmaceutical development programs where polymorph control, crystallization process design, or solid-state patent filings are critical, the availability of a solved single-crystal X-ray structure for 4-iodo-1,2,5-oxadiazol-3-amine provides a distinct advantage [1]. The unsubstituted and chloro analogs lack publicly available crystal structures, creating formulation uncertainty. Procurement of the 4-iodo derivative is indicated when solid-state characterization data is required for regulatory submissions or when crystal engineering studies are planned.

Medicinal Chemistry Programs Requiring High-Purity (>99%) Building Blocks

In lead optimization and late-stage medicinal chemistry, even minor impurities in building blocks can generate confounding biological data and reduce synthetic yield reproducibility. The documented commercial availability of 4-iodo-1,2,5-oxadiazol-3-amine at 99.44% purity (batch-verified HPLC) [1] supports its use in sensitive biological assays and multi-step synthetic sequences where impurity accumulation is a concern. This purity level exceeds the typical 95–98% specification of competing halogenated oxadiazole building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.